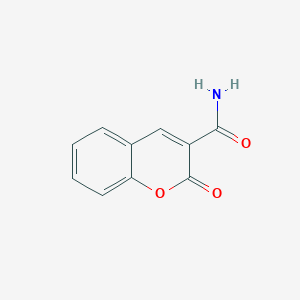

2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQOBGDXGQSRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171595 | |

| Record name | 2H-1-Benzopyran-3-carboxamide, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-78-2 | |

| Record name | 2-Oxo-2H-1-benzopyran-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxamide, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxamide, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Knoevenagel Condensation for the Synthesis of 2-oxo-2H-chromene-3-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 2-oxo-2H-chromene-3-carboxamide, a core scaffold in medicinal chemistry, via the Knoevenagel condensation. The narrative moves beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind experimental choices, and field-proven strategies for optimization and troubleshooting.

Strategic Overview: The Significance of the Coumarin Scaffold

The 2-oxo-2H-chromene, commonly known as coumarin, is a privileged heterocyclic motif found in numerous natural products and synthetic compounds. Its derivatives are of immense interest to the pharmaceutical industry, exhibiting a wide spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, antibacterial, and antiviral properties[1][2][3]. The C-3 carboxamide functionalization, in particular, serves as a crucial handle for further molecular elaboration, enabling the development of diverse compound libraries for drug discovery programs.

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. It provides a highly efficient and atom-economical route to the coumarin core by reacting an ortho-hydroxybenzaldehyde (salicylaldehyde) with an active methylene compound.[4] This guide focuses specifically on the reaction between salicylaldehyde and 2-cyanoacetamide to yield the target this compound.

The Reaction Unveiled: A Mechanistic Deep Dive

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The synthesis is not a simple one-step condensation but a sequential cascade involving condensation, dehydration, and intramolecular cyclization. The entire process is typically catalyzed by a weak base, such as piperidine.

Two plausible mechanistic pathways are generally considered:

-

The Carbanion Pathway: The base abstracts an acidic α-hydrogen from the active methylene compound (2-cyanoacetamide), generating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of salicylaldehyde. The resulting tetrahedral alkoxide intermediate is protonated, forming a β-hydroxy adduct, which subsequently undergoes base-catalyzed dehydration to yield an α,β-unsaturated intermediate. The crucial final step is an intramolecular oxa-Michael addition (lactonization), where the phenoxide ion of the salicylaldehyde moiety attacks the electrophilic β-carbon of the newly formed double bond, leading to ring closure and formation of the stable coumarin system.

-

The Iminium Ion Pathway: Theoretical and experimental studies suggest that secondary amine catalysts like piperidine can play a more active role.[5][6] The catalyst first reacts with salicylaldehyde to form a highly electrophilic iminium ion. This increased electrophilicity facilitates the attack by the less nucleophilic, un-deprotonated active methylene compound or its enolate. The subsequent steps of elimination and cyclization proceed as described above. This pathway often has a lower activation energy barrier, explaining the high efficacy of catalysts like piperidine.[5][6]

Below is a visualization of the comprehensive reaction mechanism, incorporating the key iminium ion intermediate.

Caption: Knoevenagel condensation mechanism for coumarin synthesis.

Deconstruction of Core Components

The success of the synthesis hinges on the judicious selection of reactants, catalyst, and solvent. Each choice has a direct causal impact on reaction rate, yield, and purity.

The Reactants: Salicylaldehyde and 2-Cyanoacetamide

-

Salicylaldehyde: The defining feature is the ortho-hydroxyl group, which is essential for the final intramolecular cyclization to form the lactone ring. Its presence is non-negotiable for this synthetic strategy. Substituents on the aromatic ring can modulate the reactivity of the carbonyl group; electron-withdrawing groups increase its electrophilicity and can accelerate the initial condensation step, while electron-donating groups may have the opposite effect.

-

2-Cyanoacetamide: This is the "active methylene" component. The flanking electron-withdrawing cyano (-CN) and carboxamide (-CONH₂) groups significantly increase the acidity of the methylene protons (CH₂), facilitating their removal by a weak base to form the necessary nucleophile.[7] Using 2-cyanoacetamide directly installs the desired C-3 carboxamide functionality in the final product. Alternative active methylene compounds like malononitrile or ethyl cyanoacetate would yield 3-cyano or 3-ethoxycarbonyl coumarins, respectively.[8][9]

Catalyst Selection: The Engine of the Reaction

The catalyst's primary role is to facilitate the deprotonation of the active methylene compound without promoting unwanted side reactions, such as the self-condensation of salicylaldehyde.[4]

| Catalyst | Type | Typical Conditions | Advantages & Causality | Disadvantages |

| Piperidine | Secondary Amine | Catalytic amount, Reflux in Ethanol | Highly effective; forms a more reactive iminium ion intermediate, lowering the activation energy.[5][6] | Volatile, pungent odor; can be difficult to remove completely. |

| Triethylamine (TEA) | Tertiary Amine | Catalytic amount, Reflux | Less nucleophilic than piperidine, reducing some side reactions. Acts purely as a Brønsted base. | Generally less reactive than piperidine for this transformation. |

| Ammonium Acetate | Salt | Stoichiometric or catalytic | Mild, inexpensive, and effective, especially under solvent-free or microwave conditions.[10] | Can sometimes lead to longer reaction times. |

| L-proline | Amino Acid | Catalytic amount, Ethanol, 80°C | "Green" catalyst, bifunctional (acts as both base and acid), can provide high yields.[11] | More expensive than traditional amine bases. |

| Heterogeneous Catalysts | Solid Base | Varies (e.g., MgFe₂O₄) | Easy removal by filtration, catalyst can be recycled, simplifying purification.[8] | May require specific reaction conditions (e.g., ultrasound) and can have lower activity. |

The Solvent System: The Reaction Environment

The solvent must effectively solubilize the reactants and facilitate heat transfer. The choice of solvent can significantly influence reaction kinetics.

-

Ethanol/Methanol: Protic polar solvents are most common. They effectively dissolve the reactants and are suitable for reflux temperatures.

-

Toluene/Benzene: Aprotic solvents can be used, often with a Dean-Stark apparatus to remove the water formed during the condensation, thereby driving the reaction equilibrium towards the product.[12][13]

-

Solvent-Free (Neat) Conditions: This is an environmentally friendly approach that often involves heating or microwave irradiation.[10][14] Reactions can be significantly faster, but thermal control is critical to avoid decomposition.

Field-Proven Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the synthesis of this compound. It is designed as a self-validating system where progress can be monitored at key stages.

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

Salicylaldehyde

-

2-Cyanoacetamide

-

Piperidine (catalytic amount)

-

Ethanol (absolute)

-

Hydrochloric Acid (dilute)

-

Deionized Water

Procedure:

-

Reagent Preparation & Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylaldehyde (e.g., 10 mmol, 1.22 g) and 2-cyanoacetamide (10 mmol, 0.84 g).

-

Add absolute ethanol (30 mL) to dissolve the solids.

-

To this stirred solution, add a catalytic amount of piperidine (e.g., 0.3-0.5 mL) dropwise.[1] The addition of the base is the causal trigger for the reaction cascade.

-

-

Reaction Execution & Monitoring:

-

Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The formation of a precipitate is often observed as the product is less soluble in ethanol than the reactants.

-

Self-Validation Checkpoint: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the salicylaldehyde spot indicates reaction completion.

-

-

Work-up and Product Isolation:

-

After the reaction is complete, cool the flask to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

-

Filter the resulting solid precipitate using a Büchner funnel.

-

Wash the crude product cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

-

To ensure complete removal of the basic catalyst, the crude product can be re-slurried in dilute hydrochloric acid, filtered again, and then washed with deionized water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 60-70°C.

-

-

Purification & Characterization:

-

The primary method of purification is recrystallization. A solvent system of DMF/ethanol or pure ethanol is typically effective. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Final Validation: Confirm the identity and purity of the final product using standard analytical techniques:

-

Melting Point: Compare with the literature value.

-

FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (~3300-3100), C=O of the lactone (~1700-1740), C=O of the amide (~1660-1680), and C=C stretching (~1600).[2]

-

¹H-NMR (DMSO-d₆, δ ppm): Expect a characteristic singlet for the C4-proton at ~8.5-9.0 ppm, aromatic protons in the ~7.0-8.0 ppm region, and two broad singlets for the -CONH₂ protons.

-

Mass Spectrometry (MS): Verify the molecular weight of the product (Expected [M+H]⁺ ≈ 188.05).

-

-

Troubleshooting and Optimization Strategies

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Impure starting materials (especially oxidized salicylaldehyde).2. Insufficient reaction time or temperature.3. Inactive or insufficient catalyst. | 1. Purify salicylaldehyde by distillation before use.2. Extend reflux time and monitor via TLC.3. Add a fresh aliquot of catalyst or switch to a more effective one like piperidine. |

| Formation of Side Products | 1. Self-condensation of salicylaldehyde due to an overly strong base or high catalyst concentration.2. Michael addition of a second cyanoacetamide molecule to the product. | 1. Use a weak base (piperidine, TEA) in strictly catalytic amounts.[15]2. Maintain a strict 1:1 stoichiometry of the reactants.[15] |

| Product is Oily or Difficult to Crystallize | 1. Presence of impurities or residual solvent.2. Incomplete removal of the catalyst. | 1. Ensure the crude product is thoroughly dry before recrystallization. Perform an acid wash during work-up.2. Try a different recrystallization solvent or use a solvent/anti-solvent system (e.g., dissolve in DMF, precipitate with water). |

| Reaction Stalls | 1. Reversible nature of the initial condensation step.2. Water buildup inhibiting the reaction. | 1. Switch to an aprotic solvent like toluene and use a Dean-Stark trap to remove water azeotropically, driving the equilibrium forward.[12] |

Conclusion

The Knoevenagel condensation remains a powerful and reliable method for the synthesis of this compound. Its efficiency is rooted in a well-understood reaction cascade that leverages the inherent reactivity of salicylaldehyde and an active methylene compound. By understanding the causality behind the choice of reagents, catalyst, and reaction conditions, researchers can not only execute this synthesis with high fidelity but also intelligently troubleshoot issues and adapt the protocol for the creation of diverse libraries of coumarin derivatives. This strategic approach is fundamental to accelerating discovery programs in medicinal chemistry and drug development.

References

- J&K Scientific LLC. (2021). Knoevenagel Condensation.

- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.

-

Various Authors. (n.d.). Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... ResearchGate. Available at: [Link]

- Al-Warhi, T., et al. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH).

-

MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Available at: [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]

-

Banerjee, B. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central (PMC). Available at: [Link]

-

PubMed. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

-

González-González, A., et al. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. Available at: [Link]

-

Mostafa, M. S., & Kandeel, S. H. (2014). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

-

De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Available at: [Link]

-

MDPI. (n.d.). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Available at: [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Available at: [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by. Available at: [Link]

-

ResearchGate. (n.d.). Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. Available at: [Link]

-

Cambridge University Press. (n.d.). Knoevenagel Condensation. Available at: [Link]

-

ResearchGate. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Available at: [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation reaction of salicylaldehyde (3a) with triethyl phosphono- acetate (4). Available at: [Link]

-

ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available at: [Link]

-

YouTube. (n.d.). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Available at: [Link]

-

ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Available at: [Link]

-

Illinois Experts. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Available at: [Link]

Sources

- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-oxo-2H-chromene-3-carboxamide

Introduction

The coumarin scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] Within this prominent class of compounds, 2-oxo-2H-chromene-3-carboxamide serves as a pivotal core structure for the development of novel therapeutic agents. The strategic placement of a carboxamide group at the 3-position of the coumarin ring provides a versatile handle for chemical modification, enabling the fine-tuning of physicochemical and biological properties. Understanding the intrinsic physicochemical characteristics of this core molecule is paramount for researchers, scientists, and drug development professionals to inform rational drug design, predict pharmacokinetic behavior, and develop robust analytical methodologies. This guide provides a comprehensive overview of the key physicochemical properties of this compound, supported by experimental protocols and theoretical insights.

Molecular Structure and Key Chemical Features

This compound possesses a bicyclic structure composed of a benzene ring fused to a pyran-2-one ring. The carboxamide functional group at the C3 position is a key determinant of its chemical behavior, influencing its hydrogen bonding capacity, polarity, and reactivity.

Key Structural Features:

-

Coumarin Core: The planar, aromatic lactone system contributes to the molecule's rigidity and potential for π-π stacking interactions.

-

Carboxamide Group: The -CONH₂ group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility and interactions with biological targets.

-

Electron-Withdrawing Nature: The coumarin ring system and the carboxamide group are electron-withdrawing, which impacts the reactivity of the molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from salicylaldehyde. The first step involves the Knoevenagel condensation of salicylaldehyde with a malonic ester derivative to form the coumarin ring, followed by amidation. A common and efficient route utilizes the precursor ethyl 2-oxo-2H-chromene-3-carboxylate.

Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

The precursor, ethyl 2-oxo-2H-chromene-3-carboxylate, can be synthesized via the Knoevenagel condensation of salicylaldehyde and diethyl malonate in the presence of a basic catalyst such as piperidine.[1]

Synthesis of this compound

The final amidation step involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with ammonia. While specific literature for the unsubstituted amide is sparse, the general method for the synthesis of N-substituted amides can be adapted. This involves refluxing the ethyl ester with an amine, in this case, an ammonia solution.[1]

Caption: Synthetic pathway for this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₇NO₃ | - |

| Molecular Weight | 189.17 g/mol | - |

| Melting Point | Not experimentally determined for the parent compound. The precursor, ethyl 2-oxo-2H-chromene-3-carboxylate, has a melting point of 92-93 °C.[1] | Inferred from Precursor |

| Solubility | Sparingly soluble in water. Soluble in DMSO. Solubility in other organic solvents is not well-documented. The related coumarin-3-carboxylic acid is soluble in water (13 g/L at 37°C) and alcohol. | Inferred from Analogs |

| pKa | Not experimentally determined. The pKa of the related coumarin-3-carboxylic acid is predicted to be 1.84. | Inferred from Analog |

| LogP (Lipophilicity) | 1.5 | Calculated (PubChem) |

| Polar Surface Area (PSA) | 69.4 Ų | Calculated (PubChem) |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While specific data for the unsubstituted compound is limited, the expected spectral features can be inferred from its N-substituted derivatives.[1][2][3]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the coumarin ring and the protons of the amide group. The C4 proton typically appears as a downfield singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the lactone and amide groups, as well as the carbons of the aromatic and pyran rings. The carbonyl carbons of the lactone and amide in N-substituted derivatives appear around 161 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactone and amide groups, typically in the range of 1650-1750 cm⁻¹. The N-H stretching of the primary amide will also be present. For comparison, in 2-oxo-2H-chromen-7-yl benzoate, the C=O of the lactone appears at 1724 cm⁻¹.[2]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, the [M+H]⁺ ion was observed, confirming its molecular weight.[1]

-

UV-Visible (UV-Vis) Spectroscopy: Coumarin derivatives typically exhibit strong UV absorption. The UV-Visible spectrum of the closely related 2-oxo-2H-chromene-3-carbohydrazide shows a significant absorption peak. The λmax of coumarin-3-carboxylic acid in a phosphate buffer solution is reported to be 290 nm.

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for determining the key physicochemical properties of this compound.

Protocol 1: Determination of Aqueous Solubility

The shake-flask method is a standard approach for determining the solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination.

Protocol 2: Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the ionization constant (pKa) of a compound.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve.

Caption: Workflow for pKa determination.

Protocol 3: Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method directly measures the partition coefficient of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the layers.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase.

-

Equilibration: Shake the biphasic mixture vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination.

Stability Considerations

The stability of this compound is a critical parameter for its handling, storage, and formulation. The lactone ring of the coumarin system can be susceptible to hydrolysis under strongly basic conditions. The amide bond may also undergo hydrolysis under strongly acidic or basic conditions, although it is generally more stable than the lactone. Stability studies should be conducted to evaluate the degradation of the compound under various conditions of pH, temperature, and light exposure.

Conclusion

This compound is a foundational scaffold in the design of new bioactive molecules. This guide has provided a detailed overview of its key physicochemical properties, including its synthesis, spectroscopic characteristics, and methods for experimental determination of solubility, pKa, and lipophilicity. While experimental data for the unsubstituted parent compound is not extensively available, the provided information, based on its derivatives and related analogs, offers valuable insights for researchers in the field of drug discovery and development. The outlined protocols serve as a practical resource for the comprehensive physicochemical profiling of this important class of compounds.

References

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Available at: [Link]

-

Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Scientific & Academic Publishing. Available at: [Link]

-

Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. International Union of Crystallography. Available at: [Link]

Sources

crystal structure analysis of 2-oxo-2H-chromene-3-carboxamide

An In-depth Technical Guide to the Crystal Structure Analysis of 2-oxo-2H-chromene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The coumarin scaffold, specifically the this compound core, represents a privileged structure in medicinal chemistry and materials science. Its unique electronic and steric properties give rise to a diverse range of biological activities and applications in optoelectronics. A profound understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and the engineering of novel materials. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the and its derivatives. We will delve into the critical aspects of synthesis and crystallization, the principles and practicalities of single-crystal X-ray diffraction, and the detailed interpretation of the resulting structural data, with a focus on the supramolecular chemistry that governs its solid-state architecture.

Introduction: The Significance of the this compound Scaffold

Coumarins, or 2H-1-benzopyran-2-ones, are a class of compounds that have garnered significant attention due to their wide array of biological and chemical applications.[1] The this compound framework is a particularly interesting subset, with derivatives exhibiting pharmacological effects such as analgesic, anti-inflammatory, antiviral, and anticancer properties.[2] The carboxamide group at the 3-position provides a versatile handle for chemical modification, allowing for the fine-tuning of the molecule's properties.[3][4] Furthermore, the planarity and electron distribution of the coumarin ring system make it an excellent candidate for forming predictable and robust intermolecular interactions, a key aspect of crystal engineering.[5]

The determination of the precise three-dimensional arrangement of atoms in the crystalline state through X-ray crystallography provides invaluable insights into:

-

Molecular Conformation: Understanding the preferred spatial orientation of substituents and the degree of planarity of the core structure.

-

Intermolecular Interactions: Identifying and quantifying the non-covalent forces, such as hydrogen bonds and π-π stacking, that dictate the crystal packing.[5][6]

-

Structure-Property Relationships: Correlating the solid-state architecture with macroscopic properties like solubility, stability, and bioavailability.

This guide will walk through the essential steps of a typical crystal structure analysis of a this compound derivative, providing both the theoretical underpinnings and practical considerations for each stage.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure determination begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthetic Pathways

Several synthetic routes to 2-oxo-2H-chromene-3-carboxamides have been reported. A common and effective method involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with a primary amine.[7]

Experimental Protocol: Synthesis of N-substituted this compound [7]

-

Reactant Preparation: Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol) in hot ethanol (20 mL).

-

Amine Addition: To the solution, add the desired primary amine (1.2 mmol).

-

Reaction: Reflux the mixture for several hours (typically 6 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Upon cooling, the product often precipitates out of the solution. The precipitate is then filtered, washed with cold ethanol, and dried under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent.

The choice of the amine substituent is critical as it will significantly influence the intermolecular interactions and, consequently, the crystal packing.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For coumarin derivatives, slow evaporation of a solution is a commonly successful technique.[8]

Experimental Protocol: Crystallization by Slow Evaporation [8]

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents. The ideal solvent is one in which the compound has moderate solubility. For coumarin derivatives, solvents like acetone, ethanol, or mixtures such as ethyl acetate/petroleum ether are often effective.[1][8]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature.

-

Evaporation: Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the solution.

The following diagram illustrates the general workflow from synthesis to obtaining diffraction-quality crystals.

Caption: Workflow for Synthesis and Crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid.[9] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice.[10][11]

Principles of X-ray Diffraction

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the atoms are arranged in a periodic lattice, causing the scattered waves to interfere with one another. Constructive interference occurs only in specific directions, governed by Bragg's Law:

nλ = 2d sinθ

where:

-

n is an integer

-

λ is the wavelength of the X-rays

-

d is the spacing between the crystal lattice planes

-

θ is the angle of incidence of the X-rays

By systematically rotating the crystal in the X-ray beam and measuring the intensities and positions of the diffracted beams, a three-dimensional diffraction pattern is collected.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The instrument then rotates the crystal through a series of angles while a detector records the diffraction pattern.

| Parameter | Typical Value/Instrument | Significance |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | The choice of wavelength affects the resolution and absorption. |

| Detector | CCD or CMOS area detector | Allows for the efficient collection of diffraction data. |

| Temperature | 100 K or 293 K | Low temperatures reduce thermal motion of atoms, leading to higher quality data. |

| Data Collection Software | e.g., APEXII, CrysAlisPro | Controls the diffractometer and the data collection strategy. |

| Data Reduction Software | e.g., SAINT, X-RED32 | Integrates the raw diffraction images to obtain a list of reflection intensities.[2][12] |

The following diagram outlines the key steps in a single-crystal X-ray diffraction experiment.

Caption: From Molecular Structure to Crystal Packing.

Conclusion and Future Directions

The provides fundamental insights that are essential for its application in drug development and materials science. A detailed understanding of its solid-state structure allows for the rational design of new derivatives with improved properties. Future work in this area will likely focus on co-crystallization to modify physicochemical properties, the study of polymorphism to understand solid-form stability, and the correlation of structural features with biological activity through computational modeling. The methodologies outlined in this guide provide a robust framework for researchers to confidently undertake and interpret the crystal structure analysis of this important class of compounds.

References

-

Schöner, R. J., & Rüb, C. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 523–527. [Link]

-

Arumugam, N. (2018). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

-

Harris, K. D. M., & Tremayne, M. (2001). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Progress in Solid State Chemistry, 29(1-2), 1-84. [Link]

-

Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the Indian Ceramic Society, 72(3), 155-161. [Link]

-

Hollauer, T., et al. (2024). Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 564-569. [Link]

-

Al-Warhi, T., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(7), 8163-8173. [Link]

-

Reddy, T. S., et al. (2018). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. Bioorganic & Medicinal Chemistry Letters, 28(15), 2588-2593. [Link]

-

Al-Warhi, T., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. [Link]

-

Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. [Link]

-

Devarajegowda, H. C., et al. (2014). Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o374. [Link]

-

Rocha, J. C., et al. (2024). Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)coumarin derivatives. CrystEngComm, 26(25), 4165-4172. [Link]

-

Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3024. [Link]

-

Arshad, M., et al. (2016). Crystal structure of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1775-1779. [Link]

-

Gomes, L. R., et al. (2016). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. IUCrData, 1(3), x160352. [Link]

-

Nayak, S. K., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396. [Link]

-

Tandel, P., et al. (2021). Investigation of recent advancement in the pharmacological potential of C-3 substituted coumarin derivatives against S. aureus. RSC Medicinal Chemistry, 12(12), 2004-2022. [Link]

-

Mlynarski, J., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 882. [Link]

-

S. K. H. A. A. S. B. (2008). Crystal Structure Analysis of a New Coumarin Derivative. Journal of the Korean Chemical Society, 52(4), 361-365. [Link]

-

A. D. K. et al. (2017). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science, 8(10), 7029-7037. [Link]

-

Mechi, L., et al. (2011). 3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2913. [Link]

-

Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3024. [Link]

-

Xu, J., et al. (2009). Cinnamyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2991. [Link]

-

Al-Warhi, T., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. [Link]

-

Gomes, L. R., et al. (2016). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. IUCrData, 1(3), x160352. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

Sources

- 1. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FPCEUP - 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis [sigarra.up.pt]

- 7. mdpi.com [mdpi.com]

- 8. Cinnamyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mkuniversity.ac.in [mkuniversity.ac.in]

- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Methyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Coumarin-3-Carboxamide Analogs

Abstract

Coumarin-3-carboxamides represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and intriguing photophysical properties. The precise elucidation of their molecular structure and the nuanced understanding of their electronic behavior are paramount for rational drug design and the development of advanced functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of coumarin-3-carboxamide analogs. Moving beyond a mere recitation of techniques, this guide delves into the causality behind experimental choices, offering field-proven insights to ensure data integrity and facilitate robust structure-activity relationship (SAR) studies. Each described protocol is designed as a self-validating system, grounded in authoritative references to bolster scientific rigor.

The Foundational Role of Spectroscopy in Coumarin-3-Carboxamide Research

The coumarin-3-carboxamide core, a conjugate of a coumarin nucleus and a carboxamide moiety, offers a rich playground for chemical modification. These modifications, however, introduce subtle yet significant changes in the molecule's electronic and steric properties, which in turn govern its biological and photophysical behavior. Spectroscopic techniques are our primary tools for "seeing" these changes at the molecular level. A multi-faceted spectroscopic approach is not merely confirmatory but is an exploratory endeavor that guides synthetic efforts and provides a mechanistic understanding of the compound's function.

This guide will systematically explore the application of key spectroscopic techniques, emphasizing the "why" behind the "how." We will navigate through the intricacies of nuclear magnetic resonance (NMR), mass spectrometry (MS), vibrational spectroscopy (FT-IR), and electronic spectroscopy (UV-Vis and Fluorescence), providing both theoretical underpinnings and practical, step-by-step protocols.

Unveiling the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For coumarin-3-carboxamide analogs, ¹H and ¹³C NMR provide an unambiguous roadmap of the molecular skeleton.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy offers a detailed picture of the number, connectivity, and chemical environment of protons within the molecule.

-

Expertise in Action: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently employed for coumarin-3-carboxamides due to its excellent solubilizing power for these often sparingly soluble compounds.[1][2] The residual solvent peak of DMSO-d₆ at ~2.50 ppm should be carefully noted. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm).[1]

-

Interpreting the Spectrum:

-

Aromatic Protons: The protons on the coumarin ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The coupling patterns (e.g., doublets, triplets, multiplets) are invaluable for determining the substitution pattern on the benzene ring of the coumarin nucleus.

-

Vinyl Proton (H4): A characteristic singlet for the proton at the C4 position of the coumarin ring is often observed at a downfield chemical shift (around δ 8.5-9.0 ppm), a consequence of its proximity to the electron-withdrawing lactone carbonyl and carboxamide groups.[2]

-

Amide Proton (NH): The chemical shift of the amide proton is highly variable and solvent-dependent, often appearing as a broad singlet. Its presence can be confirmed by D₂O exchange, where the peak disappears from the spectrum.

-

Substituent Protons: The protons of the various amine or hydrazine moieties attached to the carboxamide group will have characteristic chemical shifts and coupling patterns that are crucial for confirming the identity of the analog.[1]

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

-

Key Resonances:

-

Carbonyl Carbons: The lactone and amide carbonyl carbons are typically the most downfield signals in the spectrum, appearing in the range of δ 155-170 ppm.[1] Differentiating between the two can sometimes be challenging but can be aided by computational predictions and comparison with known analogs.

-

Aromatic and Olefinic Carbons: The carbons of the coumarin ring and any aromatic substituents appear in the δ 110-155 ppm region.

-

Aliphatic Carbons: Carbons from alkyl substituents on the amide nitrogen will resonate in the upfield region of the spectrum.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the coumarin-3-carboxamide analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

-

Spectral Interpretation: Assign the signals to the respective protons and carbons in the molecule, utilizing chemical shifts, integration (for ¹H), and coupling patterns.

Confirming Molecular Identity: Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of the synthesized coumarin-3-carboxamide analogs and for obtaining information about their fragmentation patterns, which can further confirm their structure.

-

Choosing the Right Ionization Technique:

-

Electron Ionization (EI): While a classic technique, EI can sometimes lead to extensive fragmentation of coumarin derivatives, making the molecular ion peak difficult to observe.[3]

-

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These "soft" ionization techniques are generally preferred for coumarin-3-carboxamides as they typically produce a prominent protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺, allowing for unambiguous determination of the molecular weight.[2]

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, providing a high degree of confidence in the assigned structure.[4]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). For MALDI, the sample is co-crystallized with a suitable matrix.

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) and compare the measured mass-to-charge ratio (m/z) with the calculated molecular weight of the target compound. Analyze the fragmentation pattern to gain further structural insights.

Probing Functional Groups: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For coumarin-3-carboxamide analogs, FT-IR is particularly useful for confirming the presence of the key carbonyl and N-H functionalities.

-

Characteristic Vibrational Frequencies:

-

C=O Stretching (Lactone): A strong absorption band is typically observed in the range of 1700-1750 cm⁻¹, characteristic of the α,β-unsaturated lactone carbonyl group in the coumarin ring.[1][5]

-

C=O Stretching (Amide): The amide carbonyl (Amide I band) also gives rise to a strong absorption, typically in the range of 1650-1680 cm⁻¹.[1]

-

N-H Stretching: For secondary amides, a characteristic N-H stretching vibration is observed in the region of 3200-3400 cm⁻¹.[1]

-

C=C Stretching: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.[6]

-

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or Attenuated Total Reflectance - ATR) or as a solution.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the coumarin-3-carboxamide analog.

Exploring the Electronic Landscape: UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provide valuable insights into the electronic transitions and photophysical properties of coumarin-3-carboxamide analogs. These properties are highly sensitive to the molecular structure and the surrounding environment.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption spectrum of coumarin derivatives is characterized by one or more intense bands in the UV and visible regions, corresponding to π→π* electronic transitions.[7][8]

-

Influence of Substituents: The position and intensity of the absorption maxima (λ_max) are significantly influenced by the nature and position of substituents on the coumarin ring. Electron-donating groups (e.g., -NH₂, -OH) generally cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO₂) can cause a hypsochromic (blue) shift.[9]

-

Solvatochromism: The absorption spectra of coumarins are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[10][11][12] This effect can be used to probe the changes in the dipole moment of the molecule upon electronic excitation.

Fluorescence Spectroscopy

Many coumarin-3-carboxamide analogs are highly fluorescent, making them suitable for applications in bio-imaging and as fluorescent probes.[13][14] Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light.

-

Stokes Shift: The difference between the wavelength of maximum absorption and the wavelength of maximum emission is known as the Stokes shift. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

-

Quantum Yield: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the molecular structure and the solvent.[15][16]

-

Solvent Effects: Similar to absorption, the fluorescence emission spectra of coumarins are also highly sensitive to the solvent environment.[17] The changes in the emission wavelength with solvent polarity can provide information about the nature of the excited state.

Experimental Protocol: UV-Vis and Fluorescence Analysis

-

Solvent Selection: Choose a series of solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water) to investigate solvatochromic effects. Ensure the solvents are of spectroscopic grade.

-

Sample Preparation: Prepare dilute solutions of the coumarin-3-carboxamide analog in the chosen solvents. The concentration should be adjusted to have an absorbance of around 0.1-1.0 for UV-Vis measurements and typically lower for fluorescence to avoid inner filter effects.

-

Data Acquisition:

-

UV-Vis: Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Fluorescence: Record the emission spectrum by exciting the sample at or near its absorption maximum.

-

-

Data Analysis: Determine the λ_max for absorption and emission in each solvent. Calculate the Stokes shift. If a suitable standard is available, the fluorescence quantum yield can be determined using the relative method.

Data Presentation and Visualization

For clarity and comparative analysis, quantitative spectroscopic data should be summarized in a structured format.

Table 1: Summary of Spectroscopic Data for a Representative Coumarin-3-Carboxamide Analog

| Spectroscopic Technique | Key Observations and Parameters |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.90 (s, 1H, H4), 7.20-7.80 (m, 4H, Ar-H), 9.50 (br s, 1H, NH) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 165.2 (C=O, amide), 160.1 (C=O, lactone), 116-155 (Ar-C) |

| HRMS (ESI⁺) | m/z [M+H]⁺ calcd for C₁₇H₁₂N₂O₃: 293.0875, found: 293.0872 |

| FT-IR (ATR, cm⁻¹) | 3250 (N-H), 1725 (C=O, lactone), 1670 (C=O, amide) |

| UV-Vis (CH₃CN) | λ_max = 350 nm (ε = 15,000 M⁻¹cm⁻¹) |

| Fluorescence (CH₃CN) | λ_em = 420 nm, Stokes Shift = 70 nm, Φ_F = 0.65 |

Workflow Visualization

Visualizing the experimental workflow can aid in understanding the logical progression of the characterization process.

Caption: A logical workflow for the comprehensive spectroscopic characterization of coumarin-3-carboxamide analogs.

Conclusion

The spectroscopic characterization of coumarin-3-carboxamide analogs is a critical and multifaceted process that requires a thoughtful and integrated approach. By moving beyond simple data collection to a deeper understanding of the principles behind each technique and the causal relationships between molecular structure and spectroscopic output, researchers can ensure the integrity of their data and accelerate the discovery and development of novel compounds. This guide provides a robust framework for achieving this level of scientific rigor, empowering researchers to confidently navigate the spectroscopic landscape of this important class of molecules.

References

-

Çelik, H., et al. (2021). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 66(1), 85-92. [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives | Request PDF. Retrieved from [Link]

-

MDPI. (2023). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. Molecules, 28(12), 4767. [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectra of coumarin derivatives during photolysis. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences, 24(12), 9927. [Link]

-

PubMed. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 13(4), 636-649. [Link]

-

National Center for Biotechnology Information. (2020). Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives. ACS Omega, 5(42), 27386-27395. [Link]

-

ResearchGate. (n.d.). UV-Visible Absorption Spectra of Coumarins Studied in Acetonitrile. Retrieved from [Link]

-

ResearchGate. (2021). Absorption spectra of coumarin and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent Effects on the UV-vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (2017). Fluorescence Quenching of Two Coumarin-3-carboxylic Acids by Trivalent Lanthanide Ions. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of coumarin‐3‐carboxamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1634. [Link]

-

PubMed. (2013). Spectroscopic characterization of coumarin-stained beads: quantification of the number of fluorophores per particle with solid-state 19F-NMR and measurement of absolute fluorescence quantum yields. Analytical Chemistry, 85(3), 1594-1601. [Link]

-

ACG Publications. (2016). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. Records of Natural Products, 10(4), 455-463. [Link]

-

Maynooth University Research Archive Library. (2010). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Ultraviolet and Fluorescence Properties of Discoumarin-3-carboxamide Derivatives | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. Organic Letters, 18(15), 3682-3685. [Link]

-

Semantic Scholar. (2015). One-pot synthesis of potential antioxidant agents, 3- carboxylate coumarin derivatives. Retrieved from [Link]

-

PubMed Central. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. ACS Chemical Neuroscience, 3(11), 859-870. [Link]

-

PubMed. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426. [Link]

-

International Science Community Association. (2018). Association and fluorescence properties of 3-coumarinyl carboxylates. Research Journal of Chemical Sciences, 8(8), 1-6. [Link]

-

National Center for Biotechnology Information. (2010). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Letters in Organic Chemistry, 7(4), 323-328. [Link]

-

MDPI. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(9), 2947. [Link]

-

ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]

-

PubMed Central. (2022). Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives. International Journal of Molecular Sciences, 23(2), 978. [Link]

-

SpringerLink. (2000). Solvent and substituent effects on the fluorescence properties of new coumarin derivatives. Journal of Fluorescence, 10(1), 59-64. [Link]

-

PubMed. (2018). Comparisons of the spectroscopic and microbiological activities among coumarin-3-carboxylate, o-phenanthroline and zinc(II) complexes. Journal of Molecular Structure, 1161, 334-343. [Link]

-

NIST WebBook. (n.d.). Coumarin-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. mdpi.com [mdpi.com]

- 3. Coumarin-3-carboxylic acid [webbook.nist.gov]

- 4. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spectroscopic characterization of coumarin-stained beads: quantification of the number of fluorophores per particle with solid-state 19F-NMR and measurement of absolute fluorescence quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acgpubs.org [acgpubs.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-oxo-2H-chromene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-oxo-2H-chromene-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry. Designed for professionals in research and drug development, this document moves beyond a simple data repository to offer a detailed interpretation of the spectra, grounded in the principles of NMR and the specific electronic environment of the coumarin ring system. We will explore the causal relationships between the molecular structure and its NMR signature, present detailed experimental protocols, and provide a framework for the confident structural elucidation of this and related compounds.

The Structural and Spectroscopic Landscape of this compound

2-oxo-2H-chromene, commonly known as coumarin, and its derivatives are a class of compounds that have garnered significant interest in pharmacology due to their wide range of biological activities, including anticoagulant, anticancer, and antimicrobial properties.[1] The 3-carboxamide substituent is a key functional group that can be readily modified to explore structure-activity relationships. A thorough understanding of the NMR spectral characteristics of the parent molecule is therefore fundamental for the unambiguous characterization of its derivatives.

The numbering of the atoms in the this compound molecule, as used in this guide, is presented below. This standardized numbering is crucial for the correct assignment of NMR signals.

Caption: Atom numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons. The chemical shifts are influenced by the electron-withdrawing nature of the lactone and carboxamide groups, as well as the aromaticity of the benzene ring. The spectrum is typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solvate the molecule well and has a well-characterized residual solvent peak.[2]

Expected Chemical Shifts and Multiplicities

The protons on the coumarin scaffold exhibit characteristic chemical shifts. The vinylic proton at the C4 position is typically the most deshielded proton of the heterocyclic ring due to the anisotropic effect of the C2-carbonyl group and its position conjugated to the carboxamide group. The aromatic protons on the benzene ring appear as a complex multiplet, with their specific chemical shifts determined by their position relative to the oxygen atom and the fused ring system. The amide protons are also observable and their chemical shift can be sensitive to solvent and temperature.[3]

Detailed ¹H NMR Data and Assignments

The following table summarizes the experimental ¹H NMR data for this compound recorded in DMSO-d₆. These assignments are based on a combination of 1D and 2D NMR experiments, including COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.[2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 8.87 | s | - |

| H5 | 7.95 | dd | 7.9, 1.6 |

| H6 | 7.45 | ddd | 8.4, 7.3, 1.6 |

| H7 | 7.75 | ddd | 8.4, 7.3, 1.2 |

| H8 | 7.40 | dd | 8.1, 1.2 |

| -NH₂ | 8.74 (br s), 8.10 (br s) | br s | - |

Note: The chemical shifts of the amide protons (-NH₂) can be broad and may vary with concentration and temperature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the atoms they are bonded to.

Expected Chemical Shifts

The carbonyl carbons of the lactone (C2) and the amide group are the most deshielded carbons and appear at the downfield end of the spectrum. The quaternary carbons and the carbons of the aromatic ring resonate in the midfield region, while any aliphatic carbons would appear in the upfield region. The interpretation of the ¹³C NMR spectrum is greatly aided by 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds.[2]

Detailed ¹³C NMR Data and Assignments

The following table presents the assigned ¹³C NMR chemical shifts for this compound in DMSO-d₆.

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 161.4 |

| C3 | 118.9 |

| C4 | 148.8 |

| C4a | 118.5 |

| C5 | 130.2 |

| C6 | 125.2 |

| C7 | 134.1 |

| C8 | 116.5 |

| C8a | 154.6 |

| C=O (amide) | 160.9 |

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following section outlines a detailed, field-proven protocol for the NMR analysis of this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate the spectra.

-

Solvent Selection: Use a high-quality deuterated solvent. DMSO-d₆ is a good choice for this compound due to its excellent solvating power for a wide range of organic molecules.[4]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. This concentration is generally sufficient for ¹H NMR and allows for the acquisition of a good quality ¹³C NMR spectrum in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. However, modern NMR spectrometers can also reference the spectra to the residual solvent peak (e.g., 2.50 ppm for ¹H and 39.52 ppm for ¹³C in DMSO-d₆).[2]

NMR Data Acquisition Workflow

The following workflow illustrates the logical sequence of NMR experiments for the complete structural characterization of this compound.

Caption: A typical workflow for the NMR-based structural elucidation of a small organic molecule.

Protocol Details:

-

¹H NMR: A standard single-pulse experiment is sufficient. Key parameters to optimize include the number of scans for adequate signal-to-noise, the spectral width to encompass all proton signals, and the relaxation delay to ensure quantitative integration if needed.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

2D COSY: This experiment is crucial for identifying which protons are spin-coupled to each other, allowing for the tracing of proton networks within the molecule.

-

2D HSQC: This experiment provides direct one-bond correlations between protons and the carbons they are attached to, which is essential for assigning the carbon signals.

-

2D HMBC: This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons that do not have directly attached protons.

Causality and Field-Proven Insights

The interpretation of NMR spectra goes beyond simple peak assignment. A senior application scientist understands the underlying principles that govern the observed chemical shifts and coupling constants.

-

Deshielding of H4: The significant downfield shift of the H4 proton (around 8.87 ppm) is a hallmark of the coumarin-3-substituted system. This is due to the cumulative electron-withdrawing effects of the lactone carbonyl (C2=O) and the carboxamide group at C3, as well as the anisotropic effect of the C2 carbonyl group. This deshielding makes the H4 signal a diagnostic peak for this class of compounds.

-

Aromatic Region Complexity: The protons of the benzene ring (H5, H6, H7, and H8) form a complex spin system. Their chemical shifts are influenced by both through-bond and through-space effects. For instance, H5 is deshielded due to its proximity to the electron-withdrawing lactone ring. The coupling patterns (e.g., the doublet of doublets for H5) arise from coupling to neighboring protons and provide crucial information for their unambiguous assignment.

-

Amide Protons: The amide protons often appear as broad singlets due to quadrupolar broadening from the nitrogen atom and potential hydrogen bonding interactions. Their chemical shifts can be sensitive to the solvent, concentration, and temperature, which can be used to confirm their assignment.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound presented in this guide serves as a foundational tool for researchers in synthetic and medicinal chemistry. By understanding the detailed spectral features and the principles that govern them, scientists can confidently characterize this important scaffold and its derivatives. The provided experimental protocols offer a robust framework for obtaining high-quality data, ensuring the integrity and reliability of structural assignments in drug discovery and development endeavors.

References

-

Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

-

Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1 H and 13 C NMR data for compounds 2 (DMSO-d 6 , δ in ppm, 500 and 126 MHz). (n.d.). ResearchGate. Retrieved from [Link]

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

-

All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020). ResearchGate. Retrieved from [Link]

-

1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and Characterization of New Coumarin Derivatives. (2024). Basrah Journal of Science. Retrieved from [Link]

-